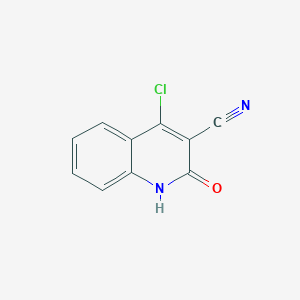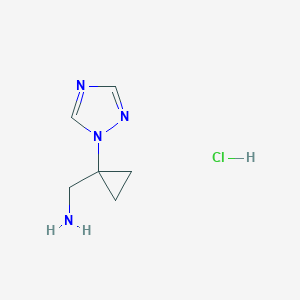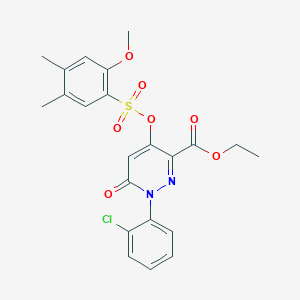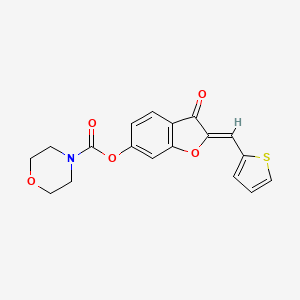
2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide” is a complex organic molecule that likely contains a pyrimidine ring, a piperidine ring, and a propanamide group . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrimidine derivatives, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
One-Step Synthesis for Pyrido[2,3-d]pyrimidines and Amides : A study explored the synthesis of N-(pyridin-2-yl)propanamides, 5-[2-(benzoxazol-2-yl)ethyl]pyrimidine, and pyrido[2,3-d]pyrimidinones through the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid, showcasing versatile synthetic routes for structurally related compounds (Harutyunyan et al., 2015).
Anti-Angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, revealing their potential in anticancer therapy (Kambappa et al., 2017).
Pharmacological Applications
Muscarinic (M3) Receptor Antagonists : A study synthesized α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents and evaluated their activity as antagonists of the M3 muscarinic receptor, identifying compounds with potential for further investigation due to their potent activity (Broadley et al., 2011).
Antiallergic Activity of Piperazine Derivatives : The synthesis and evaluation of N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides revealed potential antiallergic activity, with specific compounds showing comparable efficacy to oxatomide in vivo, highlighting their therapeutic potential in allergic reactions (Courant et al., 1993).
Metabolic Studies
- Metabolism of Antineoplastic Tyrosine Kinase Inhibitors : Research into the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identified the main metabolic pathways, including N-demethylation and amide hydrolysis, providing insights into drug metabolism and design (Gong et al., 2010).
properties
IUPAC Name |
2-phenoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-17-6-3-2-4-7-17)18(24)22-14-16-8-12-23(13-9-16)19-20-10-5-11-21-19/h2-7,10-11,15-16H,8-9,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCWJPVAGFWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808351.png)

![N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2808353.png)

![2-Cyclopentylsulfanyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2808360.png)


![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2808366.png)

![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808369.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)

![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)